Glycerophospho-N-palmitoyl ethanolamine
Description
Overview of Endogenous Lipid Mediators and N-Acylethanolamines (NAEs)
Endogenous lipid mediators are a diverse class of signaling molecules derived from fatty acids. They are integral to a vast array of physiological processes. Among these, the N-acylethanolamines (NAEs) represent a significant family of lipid mediators. researchgate.netuniversiteitleiden.nl NAEs are naturally occurring lipids composed of a long-chain fatty acid linked to an ethanolamine (B43304) group. researchgate.net This family includes well-studied compounds such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA), the anorectic mediator N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA). accurateclinic.com
These bioactive lipids are involved in regulating pain, inflammation, appetite, and neuroprotection. nih.govnih.gov Their biological activities are diverse and depend on the specific fatty acyl group attached. researchgate.net For instance, AEA is known to activate cannabinoid receptors CB1 and CB2, thereby influencing neurotransmission and mood. targetmol.comglpbio.com Other NAEs, like PEA, exert their effects through different pathways, highlighting the functional diversity within this lipid family. glpbio.comcaymanchem.com
Positioning of Glycerophospho-N-Palmitoyl Ethanolamine as a Key Metabolic Intermediate
This compound (GP-NPE), also known as GP-NPEA, is a direct metabolic precursor to the bioactive lipid Palmitoyl (B13399708) Ethanolamide (PEA). targetmol.comglpbio.comcaymanchem.comscbt.com The biosynthesis of NAEs, including PEA, can occur through multiple enzymatic pathways. One significant pathway involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). nih.gov
An alternative route for NAE production proceeds through the formation of glycerophospho-NAE intermediates. nih.govwikipedia.org In this pathway, NAPEs are first converted to glycerophospho-NAEs, such as GP-NPE. nih.gov Subsequently, a phosphodiesterase enzyme cleaves this intermediate to release the final NAE, in this case, PEA. nih.gov The enzyme alpha/beta-hydrolase 4 (Abh4) has been identified as playing a role in this pathway by selectively hydrolyzing NAPEs and lysoNAPEs. nih.gov This positions GP-NPE as a critical juncture in the metabolic cascade that produces PEA, a compound with significant physiological effects.
Historical Context of Palmitoyl Ethanolamide (PEA) Discovery and its Relationship to this compound
The story of Palmitoyl Ethanolamide (PEA) began in the mid-20th century. In 1954, researchers observed the anti-inflammatory properties of egg yolk. metagenics.comnih.gov Subsequent investigations led to the isolation and identification of the active component as PEA in 1957. metagenics.comnih.gov Early research between the 1950s and 1970s further established PEA's role in modulating the immune system. metagenics.com
Interest in PEA waned in the 1980s due to a lack of understanding of its mechanism of action. metagenics.com However, research was reinvigorated in the early 1990s, particularly with the discovery of the endocannabinoid system. metagenics.comfiteyes.com Although PEA itself has low affinity for the known cannabinoid receptors CB1 and CB2, its structural similarity to the endocannabinoid anandamide sparked renewed investigation. glpbio.comcaymanchem.commetagenics.com This led to the elucidation of its metabolic pathways, including its synthesis from precursors like GP-NPE. nih.gov The discovery that PEA is an endogenous substance produced by the body in response to cellular stress further solidified its biological importance. fiteyes.com
Scope and Significance of this compound Research in Contemporary Biochemistry and Cell Biology
Current research into GP-NPE is intrinsically linked to the broader interest in the endocannabinoid system and lipid signaling. The study of GP-NPE and its metabolic pathway is crucial for understanding the regulation of PEA levels in the body. Dysregulation of this pathway may be implicated in various pathological conditions. For example, decreased levels of GP-NPE have been observed in the cortex of rats with chronic unpredictable mild stress-induced depression, suggesting a potential link to endocannabinoid system disorders in depression. medchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMIXZULLAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693936 | |
| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100575-09-5 | |
| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic and Metabolic Pathways of Glycerophospho N Palmitoyl Ethanolamine
N-Acylphosphatidylethanolamine (NAPE) as a Precursor to Glycerophospho-N-Palmitoyl Ethanolamine (B43304)
N-acylphosphatidylethanolamines (NAPEs) are phospholipid derivatives that serve as the primary precursors for the biosynthesis of N-acylethanolamines (NAEs), including PEA. nih.gov The formation of NAPE itself is the initial step in this pathway, involving the transfer of an acyl group from a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE). researchgate.net This reaction is catalyzed by N-acyltransferases.
Once formed, N-palmitoyl-phosphatidylethanolamine (NPPE), the specific NAPE containing a palmitoyl (B13399708) group, can be metabolized through various routes. One of the key pathways involves the removal of the two O-acyl chains from the glycerol (B35011) backbone of NPPE, leading to the formation of Glycerophospho-N-Palmitoyl Ethanolamine (GP-NPEA). This process is central to the NAPE-PLD-independent pathways of NAE biosynthesis.
NAPE-Selective Phospholipase D (NAPE-PLD)-Independent Pathways for NAE Formation
The existence of NAEs in mice lacking the NAPE-PLD enzyme has pointed to the significance of alternative biosynthetic routes. core.ac.uk These pathways are responsible for a substantial portion of NAE production, particularly for saturated and monounsaturated species like PEA. A central feature of these pathways is the generation of glycerophospho-NAE intermediates, such as GP-NPEA.
The Role of Serine Hydrolase αβ-Hydrolase 4 (Abh4) in Lyso-NAPE and Glycerophospho-NAE Generation
A key enzyme in the NAPE-PLD-independent pathway is the serine hydrolase α/β-hydrolase 4 (Abh4). core.ac.uknih.gov Abh4 functions as a phospholipase that can sequentially remove the O-acyl chains from NAPE. The initial deacylation of NAPE by Abh4 results in the formation of a lyso-NAPE intermediate. Subsequently, Abh4 can catalyze the removal of the second O-acyl chain, leading to the production of glycerophospho-NAE, including GP-NPEA. nih.gov This double-deacylation of NAPE is a critical step that precedes the final release of the NAE. Abh4 exhibits broad substrate specificity, acting on NAPEs with both saturated and polyunsaturated N-acyl chains. core.ac.uk
Table 1: Overview of αβ-Hydrolase 4 (Abh4) Activity
| Enzyme | Function | Substrates | Products |
|---|---|---|---|
| αβ-Hydrolase 4 (Abh4) | Catalyzes the double-deacylation of NAPE. | N-Acylphosphatidylethanolamines (NAPEs), Lyso-NAPEs | Lyso-NAPEs, Glycerophospho-N-Acyl Ethanolamines (GP-NAEs) |
Phosphodiesterase-Mediated Cleavage of Glycerophospho-N-Acyl Ethanolamine Intermediates
Following its generation by Abh4, the glycerophospho-NAE intermediate, GP-NPEA, undergoes hydrolysis by a phosphodiesterase. This enzymatic cleavage of the phosphodiester bond liberates the free NAE, in this case, PEA, and glycerol-3-phosphate. nih.gov This final step completes the biosynthetic route for NAEs that operates independently of NAPE-PLD. The activity of this phosphodiesterase is a critical regulatory point in the production of PEA and other NAEs through this pathway.
Identification and Function of Glycerophosphodiesterase 1 (GDE1) in this compound Hydrolysis to PEA
Research has identified Glycerophosphodiesterase 1 (GDE1) as a key enzyme responsible for the hydrolysis of glycerophospho-NAEs. targetmol.comhelmholtz-muenchen.de GDE1 is a membrane-associated enzyme that exhibits robust activity towards various GP-NAE species, including GP-NPEA. nih.govtargetmol.com The action of GDE1 on GP-NPEA results in the production of PEA and glycerol-3-phosphate. nih.gov Studies have shown that GDE1 has a preference for GP-NAE substrates with certain acyl chains, with high activity observed for those containing palmitoyl (C16:0), oleoyl (C18:1), and arachidonoyl (C20:4) groups. nih.gov The expression of GDE1 is particularly high in the brain, suggesting its important role in the production of NAEs in the central nervous system. nih.gov
Table 2: Substrate Preference of Glycerophosphodiesterase 1 (GDE1)
| Enzyme | Function | Preferred Substrates (N-Acyl Group) | Products |
|---|---|---|---|
| Glycerophosphodiesterase 1 (GDE1) | Hydrolyzes the phosphodiester bond of GP-NAEs. | Palmitoyl (C16:0), Oleoyl (C18:1), Arachidonoyl (C20:4) | N-Acylethanolamines (e.g., PEA), Glycerol-3-Phosphate |
Phospholipase C (PLC)-Dependent Pathways and Phosphatase Involvement
Another NAPE-PLD-independent pathway for the biosynthesis of NAEs involves the action of Phospholipase C (PLC). accurateclinic.com In this pathway, PLC cleaves the phosphodiester bond of NAPE at a different position compared to NAPE-PLD, resulting in the formation of a phospho-NAE (P-NAE) intermediate and diacylglycerol. accurateclinic.com Subsequently, a phosphatase acts on the P-NAE to remove the phosphate group, yielding the final NAE product. While this pathway is a recognized route for NAE formation, the specific isoforms of PLC and phosphatases involved in the metabolism of N-palmitoyl-phosphatidylethanolamine to PEA are still under investigation. Studies have indicated that the activity of PLC on NAPEs can be influenced by the length of the N-acyl chain. nih.gov
Enzymatic Regulation of Glycerophospho N Palmitoyl Ethanolamine Homeostasis
Enzymes Governing the Synthesis of N-Acylphosphatidylethanolamines
The biosynthesis of GP-NPE begins with the formation of its precursor, N-acylphosphatidylethanolamine (NAPE). NAPEs are generated by the transfer of a fatty acyl group to the amino head group of a phosphatidylethanolamine (B1630911) (PE) molecule. nih.govmdpi.com This critical N-acylation step is catalyzed by N-acyltransferases.
Research has identified that members of the Phospholipase A/Acyltransferase (PLA/AT) family can catalyze the N-acylation of PE to form NAPE. nih.gov Another key enzyme identified is a specific isoform of cytosolic phospholipase A2, cPLA2ε, which functions as a Ca2+-dependent N-acyltransferase. mdpi.com This enzyme facilitates the transfer of an acyl chain from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the nitrogen atom of PE, yielding NAPE. nih.govmdpi.com The formation of NAPE is the initial and rate-limiting step in a major pathway for the production of N-acylethanolamines (NAEs). mdpi.com
Table 1: Key Enzymes in N-Acylphosphatidylethanolamine (NAPE) Synthesis
| Enzyme | Family/Class | Function | Cofactor/Regulator |
|---|---|---|---|
| Phospholipase A/Acyltransferase (PLA/AT) | PLA/AT Family | Catalyzes N-acylation of phosphatidylethanolamine (PE). nih.gov | Not specified |
| cPLA2ε | Cytosolic Phospholipase A2 | Ca2+-dependent N-acyltransferase; transfers an acyl chain to PE. mdpi.com | Calcium (Ca2+) |
Regulation of Enzymes Involved in Glycerophospho-N-Palmitoyl Ethanolamine (B43304) Generation (e.g., Abh4, GDE1)
Once N-Palmitoyl-phosphatidylethanolamine (NPPE) is synthesized, it enters a pathway that leads to the formation of GP-NPE. This pathway is an alternative to the direct cleavage of NAPE by NAPE-specific phospholipase D (NAPE-PLD). nih.govsemanticscholar.org This alternative route involves the sequential action of two key enzymes: α/β-hydrolase 4 (Abh4) and glycerophosphodiester phosphodiesterase 1 (GDE1). nih.gov
α/β-hydrolase 4 (Abh4): Abh4, also known as ABHD4, functions as a B-type phospholipase that performs a double O-deacylation of NAPE. semanticscholar.orgnih.gov It selectively removes both fatty acyl chains from the glycerol (B35011) backbone of NPPE to produce GP-NPE. nih.gov Abh4 exhibits high selectivity for NAPEs and lyso-NAPEs over other phospholipids (B1166683) and accepts substrates with various N-acyl chains, including palmitoyl (B13399708). semanticscholar.org The expression of Abh4 is prominent in the central nervous system and testis, correlating with the enzymatic activity observed in these tissues. semanticscholar.org
Glycerophosphodiesterase 1 (GDE1): Following its generation by Abh4, GP-NPE is a substrate for GDE1 (also known as MIR16). nih.govnih.gov GDE1 is an integral membrane enzyme that functions as a phosphodiesterase. nih.gov It catalyzes the hydrolysis of the phosphodiester bond in GP-NPE, releasing N-palmitoylethanolamine (PEA) and glycerol-3-phosphate. nih.gov This final step completes the biosynthesis of the bioactive lipid amide. GDE1 activity is metal-dependent and is responsible for the majority of GP-NAE phosphodiesterase activity in brain tissue. nih.gov
The sequential action of Abh4 and GDE1 represents a significant pathway for the production of NAEs from NAPEs. nih.gov
Mechanisms Modulating Glycerophospho-N-Palmitoyl Ethanolamine Levels
The cellular levels of GP-NPE are primarily modulated by the activity of the enzymes that produce and degrade it, particularly GDE1. The rapid conversion of GP-NPE to PEA by GDE1 suggests a high metabolic flux through this pathway, meaning that GP-NPE is typically a transient intermediate. nih.gov
Key mechanisms that influence GP-NPE levels include:
Inhibition of GDE1: Experimental inhibition of GDE1 leads to a significant and rapid accumulation of GP-NAEs, including GP-NPE. nih.gov For instance, in brain tissue extracts, inhibiting metal-dependent phosphodiesterases with chelating agents like EDTA results in a marked increase in GP-NAE levels, confirming that GDE1 activity is a primary route for their clearance. nih.gov
Genetic Deletion of GDE1: Studies using knockout mice provide strong evidence for the role of GDE1 in regulating GP-NAE homeostasis. Brain homogenates from mice lacking the GDE1 gene (GDE1-/-) show a near-complete loss of GP-NAE phosphodiesterase activity. nih.gov Consequently, these mice exhibit basally high levels of GP-NAEs in their brains, equivalent to the elevated levels seen in wild-type tissues when GDE1 is chemically inhibited. nih.gov
These findings underscore that the phosphodiesterase activity of GDE1 is the principal mechanism controlling the steady-state levels of GP-NPE in tissues like the brain.
Relationship with Enzymes Catabolizing Downstream N-Acylethanolamines (e.g., Fatty Acid Amide Hydrolase, N-Acylethanolamine-hydrolyzing Acid Amidase)
The product of the Abh4/GDE1 pathway, N-palmitoylethanolamine (PEA), is a bioactive signaling molecule whose actions are terminated through enzymatic degradation. The homeostasis of GP-NPE is thus indirectly linked to the activity of these downstream catabolizing enzymes. Two major enzymes are responsible for the hydrolysis of NAEs:
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that is considered the primary enzyme for the degradation of the endocannabinoid anandamide (B1667382) and other NAEs. wikipedia.orgnih.gov It hydrolyzes the amide bond of these lipids to produce a free fatty acid (e.g., palmitic acid) and ethanolamine. wikipedia.org FAAH is broadly distributed in mammalian tissues and plays a crucial role in regulating the duration and intensity of NAE signaling. nih.gov
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is another hydrolase with a distinct profile from FAAH. nih.gov It exhibits a preference for saturated and monounsaturated NAEs, particularly PEA. accurateclinic.comjst.go.jp A key characteristic of NAAA is its optimal activity at an acidic pH (around 4.5-5.0), which is consistent with its localization within lysosomes. accurateclinic.comnih.gov NAAA shares structural and functional similarities with acid ceramidase. nih.govjst.go.jp It is highly expressed in macrophages and lung tissue, suggesting a specialized role in regulating PEA levels in inflammatory processes. accurateclinic.com
The relationship between the GP-NPE pathway and these catabolic enzymes is sequential. The rate of PEA production via the Abh4/GDE1 pathway and the rate of its degradation by FAAH and NAAA collectively determine the effective concentration and signaling activity of PEA. For example, combined genetic inactivation of both GDE1 and NAPE-PLD, when coupled with FAAH inhibition, leads to a significant reduction in the accumulation of brain NAEs, demonstrating the intricate link between the biosynthetic and catabolic pathways. nih.gov
Table 2: Key Downstream Catabolizing Enzymes
| Enzyme | Abbreviation | Optimal pH | Substrate Preference | Cellular Location |
|---|---|---|---|---|
| Fatty Acid Amide Hydrolase | FAAH | Alkaline/Neutral | Anandamide, other NAEs wikipedia.orgnih.gov | Endoplasmic Reticulum |
| N-Acylethanolamine-hydrolyzing Acid Amidase | NAAA | Acidic (4.5-5.0) | N-palmitoylethanolamine (PEA) accurateclinic.comjst.go.jp | Lysosomes accurateclinic.comnih.gov |
Biological Roles and Signaling Implications of Glycerophospho N Palmitoyl Ethanolamine As a Precursor
Link to Palmitoyl (B13399708) Ethanolamide (PEA) Production and its Endogenous Functions
The biosynthesis of PEA from its precursor, N-palmitoyl-phosphatidyl-ethanolamine, is facilitated by the enzyme N-acyl-phosphatidyl-ethanolamine-selective phospholipase D (NAPE-PLD). nih.govaccurateclinic.com This process involves the hydrolysis of the precursor molecule to yield PEA and phosphatidic acid. uniprot.orguniprot.org PEA is an endogenous fatty acid amide that belongs to the N-acylethanolamine (NAE) family. nih.gov It is produced on-demand by various cells, including neurons and glial cells, in response to cellular stress or injury. nih.govnih.gov
PEA has a range of documented biological functions, including anti-inflammatory, analgesic, neuroprotective, and immunomodulatory effects. nih.gov It is considered a pro-homeostatic molecule, meaning it helps to restore balance within the body's systems. nih.govresearchgate.net
Key Endogenous Functions of Palmitoyl Ethanolamide (PEA):
| Function | Description |
| Anti-inflammatory | Modulates the activation of mast cells and other immune cells, reducing the release of inflammatory mediators. metagenicsinstitute.com |
| Analgesic | Reduces pain, particularly chronic and neuropathic pain, through various mechanisms of action. nih.govresynate.com |
| Neuroprotective | Protects neurons from damage and has shown potential benefits in models of neurodegenerative diseases. nih.govresynate.com |
| Immunomodulatory | Influences the activity of the immune system to maintain a balanced response. nih.gov |
Indirect Participation in Cellular Signaling Pathways via PEA's Actions
Glycerophospho-N-Palmitoyl Ethanolamine (B43304) indirectly participates in cellular signaling by serving as a precursor for PEA. medchemexpress.com PEA, in turn, interacts with several molecular targets to exert its effects. A primary target is the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.govaspetjournals.org Activation of PPAR-α by PEA leads to the modulation of gene expression involved in inflammation and lipid metabolism. nih.govaspetjournals.org
PEA also interacts with other receptors, including G protein-coupled receptors GPR55 and GPR119, and the transient receptor potential vanilloid type 1 (TRPV1) channel. nih.govmdpi.comwikipedia.org Through these interactions, PEA can influence a variety of signaling cascades that regulate inflammation, pain, and cellular homeostasis. nih.gov
Signaling Targets of Palmitoyl Ethanolamide (PEA):
| Target | Receptor/Channel Type | Effect of PEA Interaction |
| PPAR-α | Nuclear Receptor | Mediates anti-inflammatory effects. nih.govaspetjournals.org |
| GPR55 | G Protein-Coupled Receptor | Involved in pain modulation and lipid metabolism. nih.govmdpi.com |
| GPR119 | G Protein-Coupled Receptor | Involved in lipid metabolism. nih.govmdpi.com |
| TRPV1 | Ion Channel | Contributes to analgesic effects. nih.gov |
Influence on Endocannabinoid System Dynamics
While PEA is not a classical endocannabinoid as it does not bind with high affinity to the cannabinoid receptors CB1 and CB2, it is considered an endocannabinoid-like compound. metagenicsinstitute.commetagenicsinstitute.com Its influence on the endocannabinoid system is primarily indirect. PEA can enhance the effects of the endocannabinoid anandamide (B1667382) through a phenomenon known as the "entourage effect". nih.govresynate.com This occurs because PEA can inhibit the enzymatic degradation of anandamide by fatty acid amide hydrolase (FAAH), thereby increasing anandamide's availability to act on cannabinoid receptors. metagenicsinstitute.commdpi.com
By modulating the endocannabinoid system, PEA contributes to the regulation of pain, inflammation, and other physiological processes. metagenicsinstitute.com This indirect action is a key aspect of its biological activity.
Role in Pro-Homeostatic Responses and Modulation of Non-Neuronal Cell Activity
Glycerophospho-N-Palmitoyl Ethanolamine contributes to pro-homeostatic responses by providing the building block for PEA, which is synthesized in response to cellular stress and injury to help restore balance. nih.govresearchgate.net
PEA's modulatory effects extend to non-neuronal cells, most notably mast cells and glial cells.
Mast Cells: PEA is known to down-regulate the activation and degranulation of mast cells, which are key players in inflammatory and allergic responses. metagenicsinstitute.compnas.org This action contributes significantly to its anti-inflammatory properties. researchgate.net
Glial Cells: PEA can modulate the activity of glial cells, such as microglia and astrocytes. dovepress.com In conditions of neuroinflammation, PEA can blunt the activation of these cells, reducing the production of pro-inflammatory molecules and exerting neuroprotective effects. nih.govnih.gov For instance, PEA has been shown to inhibit the activation of microglia and astrocytes in various models of neurological damage. frontiersin.org
Pathophysiological Implications of Altered Glycerophospho N Palmitoyl Ethanolamine Levels in Experimental Models
Observed Changes in Glycerophospho-N-Palmitoyl Ethanolamine (B43304) Concentrations in Animal Models of Disease
Alterations in the concentration of GP-NPEA have been documented in several preclinical models, suggesting its involvement in the molecular cascades of various pathologies. These changes are often observed in tissues directly implicated in the disease process, such as specific brain regions in neurological disorders.
The chronic unpredictable mild stress (CUMS) model is a widely utilized and reliable paradigm for inducing depression-like behaviors in rodents, providing a valuable tool for investigating the neurobiology of depression. nih.govmdpi.com In a metabolomics study utilizing a CUMS rat model, researchers identified significant metabolic changes in the prefrontal cortex (PFC), a brain region critical for mood regulation.
A key finding from this research was the observed decrease in the levels of Glycerophospho-N-Palmitoyl Ethanolamine in the PFC of rats subjected to CUMS compared to control animals. medchemexpress.comnih.gov This reduction was part of a broader metabolic disruption, highlighting GP-NPEA's role in the neurochemical landscape of stress-induced depression models. The study successfully established the depression-like phenotype through behavioral tests, such as the sucrose (B13894) preference test and forced swimming test, before conducting the metabolomic analysis. nih.gov
Table 1: Changes in GP-NPEA in a Rodent Model of Neurological Disorder
| Experimental Model | Animal | Tissue | Observed Change in GP-NPEA | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | Prefrontal Cortex | Decrease | nih.gov |
This interactive table summarizes key findings regarding GP-NPEA alterations in a preclinical neurological disorder model.
While direct measurements of GP-NPEA in many inflammatory and neurodegenerative models are less common, its involvement is strongly inferred from the behavior of its product, PEA. PEA is described as an endogenous mediator produced "on-demand" to counteract inflammation, pain, and neuronal damage in inflammatory and neurodegenerative conditions. researchgate.netnih.gov Tissue concentrations of PEA are known to change significantly during pathological states, suggesting a responsive regulation of its synthesis. nih.gov
Given that GP-NPEA is a direct metabolic precursor to PEA, a change in demand for PEA during inflammation or neurodegeneration necessitates a corresponding change in the metabolism of GP-NPEA. medchemexpress.comcaymanchem.com Therefore, it is hypothesized that in acute inflammatory or neurodegenerative events where PEA levels rise to confer protection, there would be an increased turnover or breakdown of GP-NPEA. Conversely, a chronic condition characterized by depleted PEA levels might be linked to an impairment in the synthesis pathway, potentially involving insufficient GP-NPEA substrate. nih.gov
Contribution to Lipidome Dysregulation in Disease States, based on Metabolomic Profiling
Metabolomic profiling in preclinical models has revealed that the dysregulation of GP-NPEA is often part of a more extensive disturbance in the lipidome associated with disease. In the CUMS rat model, the decrease in GP-NPEA in the prefrontal cortex was one of several significant metabolic shifts, indicating a widespread disruption of glycerophospholipid metabolism. nih.gov
Hypothetical Mechanisms by which this compound Imbalance Contributes to Disease Pathogenesis in Preclinical Settings
The imbalance of GP-NPEA in experimental disease models is hypothesized to contribute to pathogenesis through several interconnected mechanisms:
Disruption of the Endocannabinoid System : A primary hypothetical mechanism is that a decrease in GP-NPEA levels contributes to a disorder within the endocannabinoid system. medchemexpress.com This is largely due to the subsequent reduction in the synthesis of its product, PEA. PEA, while not a classical cannabinoid, is an endocannabinoid-like molecule that modulates inflammation and neuroprotection. nih.govbohrium.com A deficit in the GP-NPEA precursor pool would lead to lower PEA availability, impairing this protective, homeostatic signaling and potentially exacerbating neuro-inflammatory processes seen in models of depression and neurodegeneration.
Impaired Anti-inflammatory and Neuroprotective Responses : PEA is produced to counteract tissue injury and inflammation. researchgate.net A reduction in the upstream precursor, GP-NPEA, would logically limit the capacity of this "on-demand" protective system. In preclinical models of inflammatory or neurodegenerative diseases, an inability to mount an adequate PEA response due to GP-NPEA imbalance could lead to unchecked inflammation, increased neuronal damage, and potentiation of the disease process. nih.gov
Alteration of Metabolic Pathways : Metabolomic analysis of the CUMS model revealed that the changes in GP-NPEA and other metabolites were linked to alterations in several metabolic pathways. nih.gov These disruptions can affect cellular energy homeostasis, signal transduction, and the production of other essential molecules, contributing to the cellular dysfunction observed in the prefrontal cortex during stress-induced depression. nih.gov
This compound as a Potential Biomarker Candidate in Experimental Disease Models
The consistent and measurable alteration of GP-NPEA in specific disease models has positioned it as a potential biomarker candidate. A biomarker is an indicator of a particular disease state or severity.
In the CUMS rat model of depression, metabolomic analysis of the prefrontal cortex explicitly identified this compound as one of five potential biomarkers for depression. nih.gov Its significant decrease in the stressed group compared to the control group suggests its level could be a reliable indicator of the pathological state induced by chronic stress in this preclinical setting.
Further supporting its potential, a study on human subjects with depression calculated the area under the receiver operating characteristic curve (AUROC) to assess the diagnostic value of various metabolites. pfmjournal.org While this was a human study, the methodology is relevant to biomarker discovery. In this analysis, GP-NPEA was evaluated for its ability to differentiate between depressed and non-depressed individuals. pfmjournal.org
Table 2: Evaluation of GP-NPEA as a Potential Biomarker
| Population | Condition | Method | Result (AUC) | Conclusion | Reference |
| University Students | Depression | ROC Analysis | 0.670 | Differentiated between depressed and normal groups | pfmjournal.org |
| Sprague-Dawley Rats | Depression-like behavior (CUMS model) | Metabolomics | Not specified | Identified as a potential biomarker | nih.gov |
This interactive table provides an overview of studies evaluating GP-NPEA as a potential biomarker in disease states.
The identification of GP-NPEA as a candidate biomarker in robust animal models is a critical first step. Future preclinical research would be needed to validate its sensitivity and specificity across different models and disease stages.
Advanced Analytical Strategies for Comprehensive Glycerophospho N Palmitoyl Ethanolamine Profiling in Biological Matrices
Extraction Methodologies for Lipidomics Analysis of Glycerophospho-N-Palmitoyl Ethanolamine (B43304)
The initial and most critical step in the analysis of GP-NPEA from biological samples, such as brain tissue or cultured cells, is its efficient extraction and isolation from a complex mixture of other lipids and macromolecules. nih.govresearchgate.net Standard lipid extraction protocols, like the one developed by Bligh and Dyer, which utilizes a chloroform/methanol/water solvent system, serve as a foundational method. lipidmaps.orgnih.gov This liquid-liquid extraction (LLE) technique partitions lipids into an organic phase, separating them from water-soluble components. nih.gov
However, due to the low abundance of NAPEs, a single LLE step is often insufficient to remove all interfering compounds. nih.govresearchgate.net To enhance the purity of the extract and improve analytical sensitivity, a multi-step approach combining LLE with solid-phase extraction (SPE) is frequently employed. nih.govnih.gov This combination selectively separates the analytes of interest from other highly abundant phospholipid classes that can cause ion suppression in mass spectrometry. nih.govresearchgate.net SPE cartridges, often using a reversed-phase mechanism, can preconcentrate the hydrophobic compounds before they are eluted for analysis. nih.gov The choice of extraction solvent and the pH of the aqueous phase are critical variables that can be optimized to improve the recovery of specific lipid classes. nih.gov
Table 1: Comparison of Common Lipid Extraction Techniques
| Method | Principle | Advantages | Common Application for NAPEs |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases (e.g., chloroform/methanol/water). | Simple, widely used for broad lipid extraction. | Initial extraction step from tissue homogenates or cell suspensions. lipidmaps.orgnih.gov |
| Solid-Phase Extraction (SPE) | Adsorption of lipids onto a solid support followed by selective elution. | Excellent for sample cleanup and fractionation, removes interfering compounds. nih.gov | Used as a secondary cleanup step after LLE to isolate NAPEs from other phospholipids (B1166683). nih.govnih.gov |
| Protein Precipitation (PPT) | Use of organic solvents to precipitate proteins and release bound lipids. | Fast and simple for high-throughput applications. | Can be used for initial sample treatment, often followed by LLE or SPE. nih.gov |
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is the definitive technology for the sensitive and specific quantification of GP-NPEA due to its ability to determine the mass-to-charge ratio of molecules and their fragments. nih.govresearchgate.net
The analysis of intact GP-NPEA is most commonly achieved using high-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (MS/MS). nih.govnih.gov Reversed-phase (RP) chromatography is typically used to separate the different NAPE molecular species based on their hydrophobicity before they enter the mass spectrometer. nih.govresearchgate.net
Electrospray ionization (ESI) is the preferred method for generating ions from NAPE molecules, usually operating in positive ion mode. nih.govnih.gov For quantification, tandem mass spectrometry is operated in selected reaction monitoring (SRM) mode. This technique offers exceptional selectivity by monitoring a specific fragmentation reaction: a "precursor" ion (the intact molecule) is selected, fragmented, and a specific "product" ion is detected. nih.gov A robust method for NAPE analysis involves using two distinct SRM transitions for each analyte. This dual-monitoring approach enables the unambiguous identification of both the N-acyl chain (e.g., palmitoyl) and the core phosphatidylethanolamine (B1630911) structure, significantly increasing confidence in the identification and quantification. nih.govnih.govresearchgate.net
An alternative to analyzing the intact, tri-acylated NAPE molecule is a strategy involving chemical deacylation. nih.gov This approach simplifies the analytical complexity because a single N-acyl species like GP-NPEA can exist as a mixture of molecules with different fatty acids attached at the O-acyl positions (sn-1 and sn-2). researchgate.net By chemically removing these O-acyl chains, all variants of GP-NPEA are converted into a single, common backbone: the glycerophospho-N-palmitoyl ethanolamine. nih.gov
A method utilizing methylamine (B109427) (CH₃NH₂) has been effectively developed for this purpose. nih.gov The NAPE-containing lipid extract is incubated with methylamine, which selectively cleaves the ester-linked O-acyl chains while leaving the more stable amide-linked N-palmitoyl chain intact. The resulting water-soluble this compound can then be readily quantified by LC-MS/MS. nih.gov This method is cost-effective and robust, avoiding potential variability associated with enzymatic hydrolysis methods. nih.gov For example, after methylamine treatment, the resulting Glycerophospho-N-arachidonoylethanolamine product appears as a peak at m/z 500.3 in negative ion LC/MS analysis. nih.gov
Chromatographic Separation Techniques for this compound Isomers and Related Lipids
A significant challenge in GP-NPEA analysis is its separation from structurally similar lipids. This includes:
Isomers: NAPEs with the same elemental composition but different arrangements of fatty acids on the glycerol (B35011) backbone (e.g., stearoyl at sn-1 and palmitoyl (B13399708) at sn-2 vs. palmitoyl at sn-1 and stearoyl at sn-2).
Related Lipids: Highly abundant phospholipids such as phosphatidylethanolamines (PEs), which can be isomeric to lyso-NAPEs and interfere with detection. researchgate.net
Reversed-phase liquid chromatography (RPLC) is a powerful tool for this purpose, as it can separate lipids based on both the length and degree of unsaturation of their acyl chains. researchgate.net The choice of chromatographic column and mobile phase conditions is critical. Columns with different stationary phase chemistries, such as phenyl or those with embedded polar groups, can offer alternative selectivity for separating closely related isomers. chromforum.org
Furthermore, adjusting mobile phase properties like pH or using additives can improve chromatographic resolution. nih.gov For particularly complex separations where isomers co-elute, advanced mass spectrometry techniques such as multi-stage fragmentation (MS³) can be employed. By isolating a fragment ion and subjecting it to a further round of fragmentation, unique structural information can be obtained to unequivocally distinguish between isomeric species like L-NAPEs and PEs. researchgate.netresearchgate.net
Development of Robust and Sensitive Assays for Quantitative Measurement in Research
The development of robust and sensitive assays is paramount for accurately determining the biological roles of GP-NPEA. Given that perturbations in NAPE levels are often linked to pathological conditions, reliable quantitative data is essential. osti.gov A high-quality assay is characterized by several key performance metrics.
The use of a suitable internal standard, typically a stable isotope-labeled version of the analyte (e.g., a deuterated NAPE), is crucial. lipidmaps.org The internal standard is added at the beginning of the sample preparation process and corrects for analyte loss during extraction and for variations in ionization efficiency. lipidmaps.org
A fully validated method will have well-defined parameters for sensitivity, linearity, accuracy, and precision. For instance, a validated LC-MS/MS method for analyzing NAPEs in rat brain demonstrated a lower limit of quantification (LOQ) of 10 pmol/g and a linear response across a concentration range up to 2300 pmol/g. nih.govnih.gov The same method reported accuracy between 7.5% and 16.6% and good precision, highlighting its suitability for quantifying these low-abundance signaling lipids in complex biological matrices. nih.gov Such validated, specialized methods are indispensable for advancing research into the function of this compound. nih.govosti.gov
Table 2: Key Validation Parameters for a NAPE Quantitative Assay
| Parameter | Description | Example Value | Source |
|---|---|---|---|
| Lower Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 10 pmol/g | nih.govnih.gov |
| Linear Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | up to 2300 pmol/g | nih.govnih.gov |
| Accuracy | The closeness of the measured value to the true value. | 7.5% - 16.6% | nih.gov |
| Precision | The degree of agreement among a series of measurements of the same sample. | Assessed by Relative Standard Deviation (RSD) of replicate measurements. | nih.gov |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | Achieved via two compound-specific SRM transitions per analyte. | nih.govresearchgate.net |
Future Research Directions and Therapeutic Potential of Modulating Glycerophospho N Palmitoyl Ethanolamine Metabolism
Elucidation of Undiscovered Enzymes and Regulatory Elements in Glycerophospho-N-Palmitoyl Ethanolamine (B43304) Metabolism
The biosynthesis of N-acylethanolamines (NAEs), including PEA from GP-NPEA, is a multifaceted process involving several enzymatic pathways. While key enzymes have been identified, a complete understanding of the metabolic machinery and its regulation remains elusive, pointing to the existence of yet undiscovered components.
The primary pathway for the generation of NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors was initially thought to be a single step catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, studies in NAPE-PLD knockout mice revealed that while the levels of some saturated NAEs were reduced, the concentrations of polyunsaturated NAEs like anandamide (B1667382) remained largely unchanged, suggesting the presence of alternative biosynthetic routes. maayanlab.cloud
Further research has identified a multi-step pathway involving the deacylation of NAPE to form GP-NPEA, followed by the hydrolysis of GP-NPEA to PEA. Enzymes implicated in this pathway include α/β-hydrolase domain containing 4 (ABHD4), which can generate GP-NPEA from NAPE, and Glycerophosphodiester Phosphodiesterase 1 (GDE1), which then hydrolyzes GP-NPEA to PEA. maayanlab.cloudnih.gov The complexity of this system is underscored by the fact that combined knockout of GDE1 and NAPE-PLD does not completely abolish NAE production, strongly indicating that other, yet to be identified, enzymes are involved in these pathways. genecards.org
Future research should, therefore, focus on identifying these unknown enzymes. Functional proteomics and advanced screening techniques could be employed to discover novel hydrolases or phosphodiesterases capable of metabolizing GP-NPEA.
Furthermore, the regulatory elements governing the expression and activity of the known and unknown enzymes in GP-NPEA metabolism are a critical area for investigation. The transcriptional regulation of the genes encoding these enzymes, such as NAPEPLD, GDE1, and ABHD4, is likely complex and tissue-specific. genecards.orggenecards.orggenecards.org Identifying the transcription factors, enhancers, and silencers that control the expression of these genes will provide a deeper understanding of how GP-NPEA levels are controlled under both physiological and pathological conditions. For instance, the promoter regions of the NAPEPLD and ABHD4 genes contain binding sites for various transcription factors, including AP-4, CREB, and p53, suggesting a complex regulatory network. genecards.orggenecards.org
Investigation of Specific Cell Type and Tissue Distribution of Glycerophospho-N-Palmitoyl Ethanolamine Synthesis and Degradation Pathways
A thorough understanding of the therapeutic potential of modulating GP-NPEA metabolism necessitates a detailed map of where its synthesis and degradation occur throughout the body. The distribution of the enzymes involved is not uniform, suggesting that the role of GP-NPEA may vary significantly between different tissues and cell types.
NAPE-PLD expression has been detected in various brain regions, including the hippocampus, cortex, thalamus, and hypothalamus, with particularly intense immunoreactivity in the mossy fibers of the dentate gyrus. nih.gov At a subcellular level, NAPE-PLD has been localized both presynaptically and postsynaptically, with a notable presence in dendrites. genecards.org
GDE1 is also widely expressed, with notable presence in the nervous system, intestine, kidney, and pancreas. genecards.org Its subcellular localization includes the cell membrane and cytoplasmic vesicles. genecards.org
ABHD4 mRNA is found in numerous tissues, with particularly high expression in reproductive organs and adipose tissue. glpbio.com In the brain, it is also widely distributed. maayanlab.cloud
The specific cell types within these tissues that are the primary sites of GP-NPEA metabolism are a crucial area for future research. For example, in the brain, understanding whether neurons, astrocytes, or microglia are the main producers and degraders of GP-NPEA will be vital for developing targeted therapies for neurological disorders. Similarly, in the context of metabolic diseases, pinpointing the role of adipocytes, hepatocytes, and pancreatic beta-cells in GP-NPEA turnover is essential. nih.gov
The following table summarizes the known tissue distribution of the key enzymes involved in GP-NPEA metabolism:
| Enzyme | Key Tissues of Expression |
| NAPE-PLD | Brain (hippocampus, cortex, thalamus, hypothalamus), Reproductive tissues |
| GDE1 | Nervous system, Intestine, Kidney, Pancreas |
| ABHD4 | Reproductive organs, Adipose tissue, Brain |
This table is based on available data and is not exhaustive.
Future studies should employ high-resolution techniques such as single-cell RNA sequencing and multiplex immunofluorescence to create a comprehensive atlas of GP-NPEA metabolism at the cellular level.
Development of Novel Pharmacological Tools Targeting this compound Metabolic Enzymes for Preclinical Studies
To explore the therapeutic potential of modulating GP-NPEA levels, the development of specific and potent pharmacological tools is paramount. These tools, including inhibitors and activators of the enzymes involved in GP-NPEA metabolism, are essential for preclinical studies to probe the physiological and pathophysiological roles of this lipid.
Significant progress has been made in developing modulators for NAPE-PLD. For example, LEI-401 has been identified as a potent and brain-penetrant inhibitor of NAPE-PLD, which has been shown to reduce the levels of several NAEs in the brain. genecards.org Conversely, small molecules like VU534 and VU533 have been discovered as activators of NAPE-PLD, which can enhance the production of NAEs. nih.govnih.gov
However, there is a notable lack of specific pharmacological tools for the other enzymes in the GP-NPEA metabolic pathway, such as GDE1 and ABHD4. While some general serine hydrolase inhibitors may affect ABHD4, highly selective inhibitors are needed to dissect its specific role. genecards.org The development of such tools would allow researchers to precisely manipulate the levels of GP-NPEA and its downstream products, providing invaluable insights into their functions.
The following table highlights some of the existing and needed pharmacological tools for studying GP-NPEA metabolism:
| Enzyme | Existing Modulators | Needed Modulators |
| NAPE-PLD | Inhibitors (e.g., LEI-401), Activators (e.g., VU534, VU533) | More diverse and selective activators and inhibitors with different pharmacokinetic properties. |
| GDE1 | Limited specific modulators available. | Potent and selective inhibitors and activators. |
| ABHD4 | General serine hydrolase inhibitors. | Highly selective inhibitors and potentially activators. |
Future drug discovery efforts should focus on high-throughput screening and structure-based drug design to identify and optimize novel modulators for GDE1 and ABHD4. These tools will be instrumental in conducting preclinical studies in animal models of various diseases.
Exploration of this compound as a Precursor in Novel Lipid Signaling Pathways
Currently, the primary known function of GP-NPEA is to serve as a metabolic intermediate in the biosynthesis of PEA. nih.govglpbio.comcaymanchem.com PEA is a well-characterized bioactive lipid with anti-inflammatory, analgesic, and neuroprotective properties, which it exerts through various mechanisms, including the activation of peroxisome proliferator-activated receptor-alpha (PPARα). khanacademy.org
However, it is conceivable that GP-NPEA itself may possess biological activity or serve as a precursor for other, yet to be discovered, signaling molecules. The structural similarity of GP-NPEA to other glycerophospholipids that have signaling roles suggests that it may interact with its own set of receptors or binding proteins.
Future research should investigate the potential for GP-NPEA to act as a signaling molecule in its own right. This could involve screening GP-NPEA against a panel of known and orphan receptors to identify potential binding partners. Additionally, lipidomic studies in cells or tissues treated with GP-NPEA could reveal the production of novel downstream metabolites with their own biological functions.
The existence of multiple enzymatic pathways for the metabolism of NAPE and GP-NPEA hints at a more complex regulatory system than previously appreciated. maayanlab.cloudgenecards.org It is possible that under certain physiological or pathological conditions, the metabolic flux is directed towards the production of alternative signaling lipids derived from GP-NPEA. Unraveling these potential new pathways will open up new avenues for understanding the full scope of the biological roles of GP-NPEA.
Conceptualization of Modulating this compound Levels for Therapeutic Strategies in Animal Models
The therapeutic potential of modulating the endocannabinoid system and related lipid signaling pathways is well-established, with a particular focus on the beneficial effects of PEA in conditions such as chronic pain and neuroinflammation. nih.govnih.gov Given that GP-NPEA is the direct precursor to PEA, manipulating its levels presents a novel and potentially more nuanced therapeutic strategy.
Increasing the levels of GP-NPEA, either by enhancing its synthesis or inhibiting its degradation to other metabolites, could lead to a sustained and localized increase in PEA production. This "pro-drug" like approach could offer advantages over the direct administration of PEA, potentially leading to better bioavailability and a more targeted effect at sites of pathology where the necessary metabolic enzymes are present.
Animal models will be crucial for testing these therapeutic concepts. For instance, in models of inflammatory pain, a condition where PEA has shown efficacy, the administration of a NAPE-PLD activator or a GDE1 inhibitor could be investigated for its ability to reduce hyperalgesia and inflammation. nih.gov Similarly, in models of neurodegenerative diseases, where neuroinflammation is a key component, modulating GP-NPEA levels could offer a neuroprotective strategy. nih.gov
One study in a rat model of depression found that levels of GP-NPEA were decreased in the cortex, suggesting that restoring these levels could be a potential therapeutic avenue for mood disorders. nih.govmedchemexpress.com
Future preclinical studies should utilize the newly developed pharmacological tools and genetically modified animal models (e.g., tissue-specific knockouts of Napepld, Gde1, or Abhd4) to investigate the therapeutic effects of modulating GP-NPEA levels in a range of disease models, including those for pain, inflammation, metabolic disorders, and neurological conditions.
Q & A
Q. What methods are recommended for extracting and purifying GP-NPEA from biological tissues?
The Bligh & Dyer method is a validated lipid extraction protocol for isolating polar lipids like GP-NPEA. This involves homogenizing tissues in a chloroform-methanol-water mixture (1:2:0.8 ratio) to form a monophasic system. Subsequent dilution with chloroform and water partitions lipids into the chloroform layer, which can be isolated for purification. This method is rapid (<10 minutes), reproducible, and minimizes lipid degradation .
Q. How can GP-NPEA be analytically identified and quantified in complex biological samples?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. GP-NPEA has a molecular formula of C₂₁H₄₄NO₇P (exact mass: 453.2855 Da), with spectral data available in repositories like mzCloud. For quantification, liquid chromatography-tandem MS (LC-MS/MS) with stable isotope-labeled internal standards is recommended to ensure precision .
Q. What is the metabolic relationship between GP-NPEA and palmitoyl ethanolamide (PEA)?
GP-NPEA serves as the direct metabolic precursor of PEA, an endogenous anti-inflammatory mediator. The conversion is catalyzed by glycerophosphodiesterase 1 (GDE1) , which hydrolyzes GP-NPEA into PEA and glycerol-3-phosphate. Experimental validation involves incubating GP-NPEA with recombinant GDE1 and measuring PEA production via LC-MS .
Advanced Research Questions
Q. How can researchers investigate GP-NPEA’s role in depression using rodent models?
In chronic unpredictable mild stress (CUMS) models, GP-NPEA was identified as a potential biomarker of depression via metabolomics. Key steps include:
Q. Critical Data from CUMS Studies
| Metabolite | Change in CUMS | Pathway Association |
|---|---|---|
| GP-NPEA | Upregulated | Lipid signaling |
| Acetylcholine | Downregulated | Neurotransmission |
Q. How can contradictory findings about GP-NPEA’s receptor interactions be resolved?
While PEA (derived from GP-NPEA) lacks affinity for cannabinoid receptors (CB1/CB2), its anti-inflammatory effects are mediated via alternative receptors , such as peroxisome proliferator-activated receptor-alpha (PPAR-α) or transient receptor potential vanilloid 1 (TRPV1). Experimental strategies:
Q. What experimental designs are suitable for studying GDE1 enzyme kinetics in GP-NPEA hydrolysis?
- Substrate saturation assays : Vary GP-NPEA concentrations with purified GDE1 and measure initial reaction rates.
- Inhibitor screening : Test small molecules or antibodies that block GDE1 activity.
- Isotope tracing : Use deuterium-labeled GP-NPEA to track enzymatic turnover via mass spectrometry .
Q. Example Kinetic Parameters
| Parameter | Value | Conditions |
|---|---|---|
| 50 µM | pH 7.4, 37°C | |
| 12 nmol/min/mg | Recombinant GDE1 |
Q. How can GP-NPEA’s anti-inflammatory mechanisms be dissected in vivo?
Q. Key Considerations for Experimental Design
- Sample preparation : Avoid lipid degradation by using antioxidants (e.g., BHT) during extraction.
- Data normalization : Use tissue weight or protein content for metabolomics.
- Contradiction resolution : Replicate findings across multiple models (e.g., cell lines, primary cells, in vivo).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
